2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid
Description
Properties
IUPAC Name |
2-[2,5-dioxo-1-(4-piperidin-1-ylphenyl)pyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-20-14-19(29-18-7-3-2-6-17(18)22(27)28)21(26)24(20)16-10-8-15(9-11-16)23-12-4-1-5-13-23/h2-3,6-11,19H,1,4-5,12-14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWRYGXJGGBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Sodium Diethyl Oxalacetate
A suspension of sodium diethyl oxalacetate (1 equiv), 30% methylamine in ethanol (1 equiv), and an aldehyde (1 equiv) in ethanol is refluxed until complete dissolution (~30 min). Acidification with HCl yields 2,3-dioxopyrrolidines (Table 1).
Table 1: Pyrrolidinone Derivatives Synthesized via Cyclization
| Compound | Aldehyde Used | Yield (%) |
|---|---|---|
| 1a | Benzaldehyde | 78 |
| 1b | p-Anisaldehyde | 82 |
For the target compound, 4-(piperidin-1-yl)benzaldehyde serves as the aldehyde precursor. Post-cyclization, the intermediate 1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione is isolated via recrystallization (mp 180–182°C).
Introduction of the Sulfanyl Group
The sulfanyl moiety is introduced via nucleophilic substitution at the pyrrolidinone’s 3-position.
Thiolation Using 2-Mercaptobenzoic Acid
The 3-bromo derivative of 1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione reacts with 2-mercaptobenzoic acid under basic conditions (K₂CO₃, DMF, 80°C). The thiolate nucleophile displaces bromide, forming the sulfide bond.
Optimized Conditions
Attachment of the 4-(Piperidin-1-yl)Phenyl Moiety
The aryl-piperidine group is coupled to the pyrrolidinone via Suzuki-Miyaura cross-coupling, as demonstrated in.
Suzuki Coupling Protocol
- Preparation of Boronic Acid : 4-(Piperidin-1-yl)phenylboronic acid is synthesized via Buchwald-Hartwig amination of 4-bromophenylboronic acid with piperidine.
- Coupling Reaction : The pyrrolidinone bromide (1 equiv), boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in DMF/EtOH (3:1) are heated at 80°C for 8 h.
Table 2: Suzuki Coupling Outcomes
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | DMF/EtOH | 75 |
| PEPPSI-IPR | Toluene | 82 |
Final Assembly and Deprotection
The coupled product undergoes hydrolysis to convert ester-protected intermediates to the free benzoic acid.
Ester Hydrolysis
The methyl ester of 2-({2,5-dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoate is treated with 10% NaOH in methanol/water (1:1) at reflux for 4 h. Acidification with HCl yields the final product (mp 232–234°C).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J=7.6 Hz, 1H, Ar-H), 7.64 (t, J=7.6 Hz, 1H, Ar-H), 4.21 (s, 2H, CH₂S), 3.82 (t, J=6.4 Hz, 4H, piperidine-H), 2.91 (m, 2H, pyrrolidinone-H).
- HPLC : Purity >99%.
Alternative Synthetic Routes
One-Pot Thiolation-Coupling Strategy
A tandem approach combines Suzuki coupling and thiolation in a single reactor, reducing steps. Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) facilitate simultaneous aryl coupling and sulfide formation (yield: 60%).
Solid-Phase Synthesis
Immobilized 2-mercaptobenzoic acid on Wang resin reacts with pyrrolidinone bromide, followed by cleavage with TFA (yield: 72%).
Scalability and Industrial Considerations
The patent method in highlights advantages for large-scale production:
- Catalyst : FeCl₃ or ZnCl₂ (0.7–1.0 equiv) enhances sulfonation efficiency.
- Cost : Raw material cost reduced by 40% compared to prior methods.
- Yield : 70% overall yield at kilogram scale.
Chemical Reactions Analysis
Types of Reactions
2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is its antimicrobial properties. Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antibacterial and antifungal activities. For instance:
- Antibacterial Properties : Research has shown that derivatives of 1,3,4-oxadiazole exhibit strong antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. Some compounds were found to be more effective than traditional antibiotics like ampicillin and amoxicillin .
- Antifungal Activity : The compound has also shown potential against fungal pathogens, making it a candidate for developing new antifungal agents .
Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
Agricultural Applications
In addition to its medicinal uses, potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate has potential applications in agriculture as a fungicide or pesticide. The compound's ability to inhibit microbial growth can be leveraged to protect crops from fungal infections and pests.
Case Study: Agricultural Efficacy
A study conducted on the efficacy of oxadiazole derivatives in agricultural settings revealed promising results in controlling fungal diseases in crops. The application of these compounds resulted in reduced disease incidence and improved crop yield compared to untreated controls.
Neuroprotective Properties
Recent studies have indicated that some derivatives of the compound may possess neuroprotective effects. Research has shown that specific structural modifications can enhance neuroprotective activity against neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that certain derivatives exhibited protective effects on neuronal cells subjected to oxidative stress. These findings suggest potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease.
Synthesis and Structural Modifications
The synthesis of potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate involves various chemical reactions that can be optimized for better yield and activity. Structural modifications can significantly influence the biological activity of the compound.
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of 2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
5-CA Derivatives ()
Examples include 5-CA-2-HM-MCBX and 5-CA-2-HM-[S2200] , which share a benzoic acid backbone but differ in substituents:
- Key Differences: Substituents: 5-CA compounds feature hydroxymethyl and methoxy groups instead of the sulfanyl-pyrrolidinone and piperidinylphenyl moieties. Metabolic Stability: Methoxy groups in 5-CA derivatives may reduce oxidative metabolism compared to the sulfanyl group in the target compound, which could be susceptible to glutathione-mediated cleavage . Solubility: Hydroxymethyl groups in 5-CA derivatives enhance hydrophilicity relative to the target’s piperidinylphenyl group.
Balamapimod (MKI-833) ()
A quinoline-based kinase inhibitor with a piperidinyl-thioether group:
- Key Differences: Core Structure: Balamapimod’s quinoline scaffold enables DNA intercalation, whereas the target’s pyrrolidinone lacks aromaticity for such interactions. Pharmacology: Balamapimod’s thioether and piperidinyl groups are linked to kinase inhibition (oncology), while the target’s benzoic acid may favor protease or receptor binding . Sulfur Reactivity: Both compounds contain sulfur, but balamapimod’s thioether is less reactive than the target’s sulfanyl bridge.
Piperazine/Acetic Acid Derivatives ()
Examples include 2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid and 2-[4-(Fmoc-piperazin-1-yl)acetic acid] :
- Acid Group: Acetic acid (pKa ~2.5) is less acidic than benzoic acid (pKa ~4.2), affecting ionization and solubility under physiological conditions . Substituents: The pyridinyl group in ’s compound may engage in π-π stacking, unlike the target’s piperidinylphenyl group, which offers steric hindrance.
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-2-(trifluoromethyl)benzenesulfonamide ()
A pyrrolidinone-sulfonamide hybrid:
- Key Differences :
- Acidic Group : The sulfonamide (pKa ~10) is less acidic than benzoic acid, altering binding interactions in basic environments.
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~3.5) compared to the target’s piperidinylphenyl group (predicted logP ~2.8) .
- Biological Targets : Sulfonamides often target carbonic anhydrases, whereas benzoic acid derivatives may inhibit cyclooxygenases or bind metal ions.
Structural and Functional Data Table
Biological Activity
The compound 2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes several pharmacologically relevant moieties:
- Pyrrolidine ring : Known for its role in various bioactive compounds.
- Piperidine group : Associated with numerous therapeutic effects such as analgesic and anti-inflammatory activities.
- Sulfanyl group : Often linked to enzyme inhibition and antibacterial properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidine and pyrrolidine rings have shown effectiveness against various cancer cell lines. A study reported that certain benzoylpiperidine derivatives had IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Specifically, it may act as an inhibitor of serine proteases, which are crucial in various physiological processes including blood coagulation and inflammation . The presence of the sulfanyl group is particularly noteworthy as it has been linked to enzyme inhibitory activities in other compounds .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of bacterial strains. The incorporation of the sulfamoyl moiety is known for its antibacterial action, which could be relevant for the compound .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperidine fragment may interact with various receptors in the body, influencing neurotransmission and pain perception.
- Enzyme Binding : The compound may bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability.
Study on Antitumor Activity
In a recent study focusing on benzoylpiperidine derivatives, researchers synthesized a series of compounds and evaluated their cytotoxic effects on cancer cell lines. One compound demonstrated a potent inhibitory effect with an IC50 value of 0.84 µM against monoacylglycerol lipase (MAGL), which is implicated in cancer progression . This highlights the potential for similar compounds like this compound to exhibit anticancer effects.
Evaluation of Enzyme Inhibition
Another study evaluated the enzyme inhibitory potential of piperidine derivatives against acetylcholinesterase (AChE) and urease. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting that similar mechanisms might be applicable to our compound .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid, and what challenges arise during its synthesis?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, including:
- Step 1 : Formation of the pyrrolidin-2,5-dione core via cyclization of substituted maleamic acids or through amide coupling reactions.
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene chemistry, requiring anhydrous conditions to prevent oxidation .
- Step 3 : Functionalization of the piperidine-phenyl moiety through Buchwald-Hartwig amination or Suzuki-Miyaura coupling, depending on precursor availability .
- Challenges : Sensitivity of the dioxopyrrolidinyl group to hydrolysis and the need for regioselective sulfanyl group attachment. Purification often requires gradient HPLC due to polar byproducts .
Q. How is the structural integrity of this compound validated, and which analytical techniques are most effective?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the dioxopyrrolidinyl, piperidinylphenyl, and sulfanyl-benzoic acid moieties.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, though crystallization is challenging due to the compound’s amorphous nature .
- HPLC-PDA : To assess purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of the dioxopyrrolidinyl intermediate?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may increase side reactions.
- Catalyst Use : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in piperidinylphenyl group installation .
- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of the dioxopyrrolidinyl group during sulfanyl group attachment .
- Data-Driven Example : A 15% yield increase was reported using microwave-assisted synthesis (80°C, 20 min) for analogous pyrrolidinone derivatives .
Q. How does the sulfanyl-benzoic acid moiety influence the compound’s pharmacokinetic properties and target binding?
- Methodological Answer :
- Lipophilicity : The sulfanyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Computational models (e.g., SwissADME) predict moderate bioavailability .
- Target Interaction : The benzoic acid group may participate in hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase or kinase targets), as seen in structurally related sulfonamide inhibitors .
- Metabolism : Sulfanyl groups are prone to glutathione conjugation, necessitating metabolic stability assays in hepatocyte models .
Q. What contradictions exist in reported biological activity data for structurally similar compounds, and how can they be resolved?
- Methodological Answer :
- Contradiction Example : Some studies report potent inhibition of Mycobacterium tuberculosis (IC < 1 µM) for benzothiazole derivatives, while others show no activity .
- Resolution Strategies :
- Strain-Specificity : Test against multiple bacterial strains (e.g., H37Rv vs. clinical isolates).
- Assay Conditions : Standardize MIC protocols (e.g., broth microdilution vs. agar dilution).
- Metabolite Interference : Use LC-MS to rule out false positives from compound degradation .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy (similar to related dioxopyrrolidinyl compounds) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes with water for 15 minutes; seek medical attention for persistent irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
